6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a unique structure combining bromine, furan, and imidazo[1,2-a]pyridine moieties. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate amines.
Bromination: Introduction of the bromine atom at the 6-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Furan substitution: The furan ring can be introduced via Suzuki coupling or other cross-coupling reactions using furan boronic acids or esters.
N-arylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the hydrogenated imidazo[1,2-a]pyridine derivative.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Inhibiting or activating signaling pathways: Leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
- 2-bromo-5-methylfuran
- 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Uniqueness
6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of bromine, furan, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16BrN3O |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16BrN3O/c1-12-5-3-4-6-15(12)21-19-18(16-9-7-13(2)24-16)22-17-10-8-14(20)11-23(17)19/h3-11,21H,1-2H3 |
InChI Key |
GYGGNKMRYBOKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(O4)C |
Origin of Product |
United States |
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